molecular formula C9H10N2 B161567 Pyrimidine, 2-(4-pentynyl)-(9CI) CAS No. 126215-84-7

Pyrimidine, 2-(4-pentynyl)-(9CI)

Cat. No.: B161567
CAS No.: 126215-84-7
M. Wt: 146.19 g/mol
InChI Key: UVIODMSOHRUNRK-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4-pentynyl)-(9CI) is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentynyl group at the second position Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-pentynyl)-(9CI) typically involves the reaction of pyrimidine with a suitable pentynylating agent. One common method is the alkylation of pyrimidine with 4-pentynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of Pyrimidine, 2-(4-pentynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-(4-pentynyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.

    Substitution: The pentynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction may produce pyrimidine alcohols.

Scientific Research Applications

Pyrimidine, 2-(4-pentynyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-(4-pentynyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 2-(4-Butynyl)pyrimidine
  • 2-(4-Hexynyl)pyrimidine
  • 2-(4-Phenylbutynyl)pyrimidine

Comparison: Pyrimidine, 2-(4-pentynyl)-(9CI) is unique due to the specific length and structure of its pentynyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility and stability, making it suitable for specific applications.

Properties

CAS No.

126215-84-7

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-pent-4-ynylpyrimidine

InChI

InChI=1S/C9H10N2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,5,7-8H,3-4,6H2

InChI Key

UVIODMSOHRUNRK-UHFFFAOYSA-N

SMILES

C#CCCCC1=NC=CC=N1

Canonical SMILES

C#CCCCC1=NC=CC=N1

Synonyms

Pyrimidine, 2-(4-pentynyl)- (9CI)

Origin of Product

United States

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